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Compound of Interest

5-Methoxy-1,2,3,4-
Compound Name: ] o
tetrahydroisoquinoline

Cat. No.: B177593

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various
pharmacologically active compounds. This document is intended for researchers, scientists,
and professionals in the field of drug development and organic chemistry, offering a centralized
resource for its structural characterization through Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The structural integrity of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline can be confirmed
through a combination of spectroscopic techniques. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectral Data of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

7.10 - 6.95 m 2H Ar-H

6.75 - 6.65 m 1H Ar-H

3.95 S 2H C1l-H

3.80 S 3H OCHs

3.10 t 2H C3-H

2.75 t 2H C4-H

~2.0 (variable) brs 1H N-H

Solvent: CDCls. Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectral Data of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Chemical Shift (6) ppm Assignment
156.5 C5
1355 C8a
127.0 Cda
126.5 C7
120.0 C8
108.0 C6
55.2 OCHs
47.0 C1l
42.5 C3
29.0 C4

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.
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Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Broad N-H Stretch

3050 - 3000 Medium Ar C-H Stretch

2950 - 2800 Strong Aliphatic C-H Stretch

1600, 1480 Medium C=C Aromatic Ring Stretch
1250 Strong Ar-O-C Asymmetric Stretch
1030 Medium Ar-O-C Symmetric Stretch

Mass Spectrometry (MS) Data

Table 4. Mass Spectrometry Fragmentation Data of 5-Methoxy-1,2,3,4-
tetrahydroisoquinoline (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

163 80 [M]*

162 100 [M-H]*

134 60 [M-C2Hs]* or [M-CHs-H20]*
118 40 [M-CH30-CHz]*

91 30 [C7H7]* (Tropylium ion)

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

2.1.1. Sample Preparation:
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Weigh approximately 10-20 mg of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

'H NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard
acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

13C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A
larger number of scans is required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation: A small drop of neat 5-Methoxy-1,2,3,4-tetrahydroisoquinoline is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2.2.2. Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-
adding 16 or 32 scans at a resolution of 4 cm~1. A background spectrum of the clean ATR
crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the compound in
a volatile solvent like dichloromethane or ethyl acetate is injected.

2.3.2. lonization and Analysis: Electron lonization (EIl) is commonly used at a standard energy
of 70 eV. The resulting fragments are separated by a mass analyzer (e.g., quadrupole or time-
of-flight) to generate the mass spectrum.

Visualization of Analytical Workflow
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The logical flow of spectroscopic analysis for the characterization of a small molecule like 5-
Methoxy-1,2,3,4-tetrahydroisoquinoline is depicted below.
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Workflow for Spectroscopic Characterization

This comprehensive guide serves as a foundational resource for the spectroscopic
identification and characterization of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline, facilitating its
application in research and development.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxy-1,2,3,4-
tetrahydroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177593#spectroscopic-data-nmr-ir-ms-of-5-methoxy-

1-2-3-4-tetrahydroisoquinoline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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